1-Methyl-1H-pyrrole-2,5-dicarbonitrile

Description

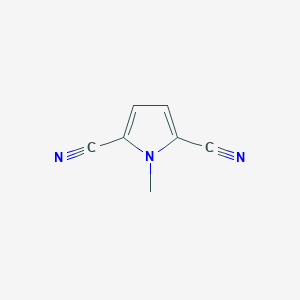

1-Methyl-1H-pyrrole-2,5-dicarbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with methyl and two cyano groups at positions 2 and 3.

Properties

IUPAC Name |

1-methylpyrrole-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3/c1-10-6(4-8)2-3-7(10)5-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGUPVNZMSWOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503021 | |

| Record name | 1-Methyl-1H-pyrrole-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69857-46-1 | |

| Record name | 1-Methyl-1H-pyrrole-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-methylpyrrole, the introduction of cyano groups can be achieved using reagents like cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.

Substitution: Nucleophilic substitution reactions are possible, where the cyano groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Pyrrole derivatives with carboxyl or hydroxyl groups.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Pyrrole derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

1-Methyl-1H-pyrrole-2,5-dicarbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrrole-2,5-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of conductive materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3,5-dicarbonitrile Derivatives

Pyridine-based dicarbonitriles, such as 2-amino-4-arylpyridine-3,5-dicarbonitrile (), are widely used in drug discovery and corrosion inhibition. Compared to 1-methyl-1H-pyrrole-2,5-dicarbonitrile:

- Reactivity: Pyridine derivatives exhibit higher electrophilicity due to the electron-deficient pyridine ring, enabling nucleophilic substitutions at the cyano groups. Pyrrole derivatives are less electrophilic but more prone to electrophilic aromatic substitution.

- Applications : Pyridine-3,5-dicarbonitriles show potent acetylcholinesterase inhibition (IC₅₀ values in submicromolar ranges) () and corrosion inhibition efficacy (~75–92% efficiency in acidic media) (). Pyrrole analogs may lack these properties due to reduced planarity and solubility.

- Thermal Stability : Pyridine derivatives decompose at 200–370°C (), while pyrrole analogs are likely less stable due to weaker aromaticity.

Imidazole-4,5-dicarbonitrile Derivatives

2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD, ) is a high-nitrogen energetic material. Key differences:

- Synthesis: TCAD is synthesized via diazotization of 2-aminoimidazole-dicarbonitrile (), whereas pyrrole derivatives may require Pd-catalyzed cyanation or multicomponent reactions.

- Thermal Properties : TCAD exhibits exceptional stability (decomposition at ~370°C) due to delocalized π-electrons and hydrogen bonding (). Pyrrole analogs likely decompose at lower temperatures.

- Applications : TCAD is used in pyrotechnics and explosives; pyrrole-dicarbonitriles are underexplored in these fields.

Thiopyran-3,5-dicarbonitrile Derivatives

2,6-Diamino-4-(1-methyl-1H-pyrrol-2-yl)-4H-thiopyran-3,5-dicarbonitrile () shares structural motifs with the target compound but includes a sulfur atom:

- Electronic Properties : The thiopyran ring introduces sulfur’s polarizability, enhancing charge transport in organic semiconductors. Pyrrole analogs may lack comparable conductivity.

- Biological Activity : Thiopyran derivatives are under investigation for antimicrobial applications (), whereas pyrrole-dicarbonitriles are less studied in this context.

Comparative Data Table

Key Research Findings

- Synthetic Methods : Pyridine-dicarbonitriles are often synthesized via L-proline-catalyzed multicomponent reactions (), while pyrrole derivatives may require tailored cyanation protocols.

- Biological Efficacy : Pyridine-3,5-dicarbonitriles show IC₅₀ values of 0.47 µM against butyrylcholinesterase (), outperforming most pyrrole analogs.

- Material Science : Pyridine-dicarbonitriles with carbazole units exhibit electron-transport properties (µₑ ~10⁻³ cm²/V·s) in OLEDs (), a niche unexplored for pyrrole derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-pyrrole-2,5-dicarbonitrile, and how can reaction efficiency be optimized?

The compound is synthesized via cyclocondensation reactions using precursors like 1-methylpyrrole derivatives and nitrile-containing reagents. Key steps include:

- Catalyst selection : Nano-architectured catalysts (e.g., carbon quantum dots functionalized with phosphorous acid tags) can reduce reaction times and improve yields by enhancing electron transfer .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions are preferred to stabilize intermediates and minimize side reactions .

- Purification : Column chromatography with silica gel (70–230 mesh) is standard, followed by recrystallization to ensure ≥95% purity .

Q. How should researchers characterize the crystallographic and electronic properties of this compound?

- X-ray diffraction (XRD) : Resolve bond lengths and angles to confirm planarity of the pyrrole ring and substituent effects. For example, bond lengths between C≡N groups typically range 1.14–1.16 Å, consistent with similar dicarbonitriles .

- NMR spectroscopy : Use and NMR (400 MHz) in CDCl or DMSO-d to identify methyl protons (δ ~3.0–3.5 ppm) and nitrile carbons (δ ~115–120 ppm) .

- DFT calculations : Employ software like Gaussian or MOE to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Q. What biological assays are suitable for evaluating this compound’s inhibitory activity against COX-2?

- In vitro COX-2 assays : Use recombinant human COX-2 enzymes and measure IC values via fluorescence or colorimetric methods (e.g., prostaglandin quantification) .

- Selectivity testing : Compare inhibition of COX-1 vs. COX-2 isoforms using purified enzymes. Cheng-Prusoff equation () helps calculate binding constants .

- Docking studies : Perform molecular docking (MOE, AutoDock) to map interactions with COX-2’s hydrophobic pocket (e.g., Phe173, Asn273) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for this compound derivatives?

- Homology modeling : Build receptor models (e.g., hA2B adenosine receptor) using templates like hA2AAR (PDB: 2YDO) to identify conserved binding residues .

- Induced-fit docking : Account for receptor flexibility to explain discrepancies between predicted and experimental values. For example, bulky substituents may clash with residues like Leu863, reducing affinity .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes and validate static docking results .

Q. What strategies improve the selectivity of this compound analogs for specific biological targets?

- Substituent engineering : Para-cyclopropylmethoxy groups enhance A2B receptor selectivity by fitting into a narrow hydrophobic subpocket, while smaller groups (e.g., ethoxy) reduce steric hindrance .

- Isosteric replacements : Replace nitriles with bioisosteres (e.g., trifluoromethyl) to maintain electron-withdrawing effects while altering metabolic stability .

- Pharmacophore mapping : Define essential features (e.g., H-bond acceptors, aromatic rings) using Schrödinger’s Phase to guide SAR studies .

Q. How should researchers address challenges in crystallizing this compound derivatives?

- Co-crystallization agents : Use methanol or ethanol to stabilize hydrogen bonds, as seen in cocrystals of imidazole-dicarbonitrile derivatives (space group C2/c, Z = 4) .

- Temperature control : Slow cooling (0.5°C/min) from saturated solutions reduces lattice defects.

- SHELX refinement : Apply SHELXL for high-resolution data (R < 0.06) to resolve disorder in methyl or nitrile groups .

Q. What analytical methods validate the stability of this compound under physiological conditions?

- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Nitrile hydrolysis to amides is a common degradation pathway .

- TGA/DSC : Assess thermal stability (decomposition >200°C) and phase transitions .

- Radiolabeling : Track -labeled compounds in vivo to study metabolic pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.